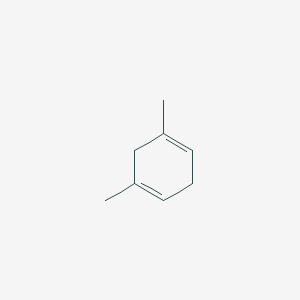

1,5-Dimethyl-1,4-cyclohexadiene

Description

Contextualization within Cyclohexadiene Chemistry

Cyclohexadienes are a class of cyclic organic compounds characterized by a six-carbon ring containing two double bonds. There are two main isomers: 1,3-cyclohexadiene (B119728), where the double bonds are conjugated, and 1,4-cyclohexadiene (B1204751), where they are isolated. wikipedia.org 1,5-Dimethyl-1,4-cyclohexadiene is a derivative of the 1,4-isomer. ontosight.ai

The presence and position of the double bonds within the cyclohexadiene ring are fundamental to its reactivity. The conjugated system in 1,3-cyclohexadienes allows them to readily participate in pericyclic reactions like the Diels-Alder reaction. ontosight.ai In contrast, the isolated double bonds in 1,4-cyclohexadiene and its derivatives like this compound exhibit reactivity more akin to simple alkenes, although the proximity of the two double bonds can lead to unique intramolecular reactions and rearrangements. ontosight.airesearchgate.net

The addition of methyl groups to the cyclohexadiene core, as in this compound, further influences its chemical behavior. These alkyl groups can affect the stability of the molecule and any reactive intermediates, as well as sterically hinder or electronically promote certain reaction pathways. The study of such substituted cyclohexadienes provides valuable insight into the subtle electronic and steric effects that govern organic reactions.

Significance as a Model Compound for Mechanistic Investigations

The specific structure of this compound makes it an excellent model compound for investigating various reaction mechanisms, particularly thermal and photochemical rearrangements. The methyl groups at the 1 and 5 positions serve as important structural markers, preventing certain reactions like aromatization via simple dehydrogenation, which is a dominant pathway for the parent 1,4-cyclohexadiene. researchgate.net This blocking effect allows researchers to study other, more complex reaction pathways that might otherwise be obscured.

For instance, the study of substituted 1,5-dienes is crucial for understanding the Cope rearrangement, a thermally induced nist.govnist.gov-sigmatropic rearrangement. masterorganicchemistry.comwikipedia.org While this compound itself is a cyclic 1,4-diene, its derivatives and isomers can be designed to study principles related to such pericyclic reactions. The predictable substitution pattern allows for the clear tracking of atoms and groups throughout a reaction, providing unambiguous evidence for proposed mechanistic steps.

Furthermore, the photochemical behavior of cyclohexadienes is a rich area of study, often involving ring-opening reactions to form isomeric hexatrienes. researchgate.net By studying derivatives like this compound, chemists can probe how substituents influence the excited-state dynamics and the ultimate fate of the molecule upon irradiation. The analysis of the photoproducts from such compounds helps to build and refine general models for the photochemistry of cyclic dienes. researchgate.net

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

4190-06-1 |

|---|---|

Formule moléculaire |

C8H12 |

Poids moléculaire |

108.18 g/mol |

Nom IUPAC |

1,5-dimethylcyclohexa-1,4-diene |

InChI |

InChI=1S/C8H12/c1-7-4-3-5-8(2)6-7/h4-5H,3,6H2,1-2H3 |

Clé InChI |

TYMUFQXLPNZKGZ-UHFFFAOYSA-N |

SMILES canonique |

CC1=CCC=C(C1)C |

Origine du produit |

United States |

Reaction Mechanisms and Reactivity of 1,5 Dimethyl 1,4 Cyclohexadiene

Electrophilic and Nucleophilic Addition Reactions

The conjugated diene system within 1,5-dimethyl-1,4-cyclohexadiene makes it more reactive than simple alkenes, predisposing it to a range of addition reactions. ontosight.ai

Bromination and Aromatization Processes in Cyclohexadiene Systems

The bromination of cyclohexadiene derivatives can lead to aromatic products, a reaction that serves as a valuable illustration of addition-elimination mechanisms in organic chemistry. tandfonline.com For instance, the reaction of 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylic acid with bromine results in the formation of 4,5-dimethylphthalic acid. tandfonline.com This transformation proceeds through an initial bromine addition to the double bond, followed by the elimination of hydrogen bromide to achieve an aromatic ring. tandfonline.com

A greener approach to this reaction utilizes an in situ generation of bromine from a sodium bromide and hydrogen peroxide mixture in an acidic medium. tandfonline.com This method avoids the direct use of hazardous liquid bromine. tandfonline.com

The study of bromination in related systems like 1,3-cyclohexadiene (B119728) and its diol derivative shows that the reaction typically begins with a rapid anti-1,2-addition of bromine. nih.gov This is often followed by rearrangements to yield conjugated addition products. nih.gov

Palladium-Initiated Nucleophilic Addition Reactions in Dimethyl Cyclohexadienes

Palladium catalysis plays a crucial role in the nucleophilic addition reactions of cyclohexadienes, enabling the formation of complex molecular architectures with high selectivity. nih.gov These reactions often proceed through a hybrid palladium-catalyzed radical-polar crossover mechanism, which allows for exceptional control over the stereochemistry of the products. nih.gov

In these transformations, a palladium(I) species is generated, which reacts with the diene to form an allylic radical. acs.org Subsequent nucleophilic attack on this intermediate leads to the desired addition product. acs.org This methodology has been successfully applied to a variety of nucleophiles, including carbon, oxygen, and sulfur-based compounds. acs.org For example, the use of 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) as a nucleophile results in a 1,4-difluoromethyl alkylation product in good yield. acs.org

The versatility of this approach is highlighted by its application in the synthesis of biologically active molecules, such as inhibitors of the TRPV6 ion channel and CFTR modulators. nih.gov

Hydrogen Transfer and Redox Reactions

This compound and its parent compound, 1,4-cyclohexadiene (B1204751), are effective hydrogen donors in various chemical reactions, driven by the formation of a stable aromatic ring as the end product. organic-chemistry.org

Catalytic Hydrogenation Mechanisms and Intermediates

The catalytic hydrogenation of cyclohexadienes is a well-studied process. For instance, the hydrogenation of 1,3-cyclohexadiene in the presence of a palladium-containing catalyst based on a metal-organic framework (MOF-5) and calix nih.govarene composite has been investigated. researchgate.net The selectivity of this reaction towards the partial hydrogenation product, cyclohexene (B86901), is influenced by the reaction conditions, such as temperature and the molar ratio of hydrogen to diene. researchgate.net

Radical and Hydride Transfer Processes as Reducing Agents

1-Methyl-1,4-cyclohexadiene (B1585077) has been identified as a valuable hydrogen atom source for the reduction of quinones to catechols and hydroquinones. researchgate.netnih.gov This reaction proceeds under mild conditions and without the need for metal catalysts. researchgate.netnih.gov The mechanism is believed to involve a radical reaction initiated by a hydrogen atom transfer from the cyclohexadiene to the quinone. researchgate.netnih.gov In the presence of an acid catalyst like trifluoroacetic acid, the mechanism can shift to a hydride transfer process. researchgate.netnih.gov

The key advantage of using 1-methyl-1,4-cyclohexadiene is that the excess reagent and the toluene (B28343) byproduct can be easily removed by evaporation, simplifying product purification. researchgate.netnih.gov

Photochemical Transformations

The study of the photochemical reactions of cyclohexadienes provides fundamental insights into pericyclic reactions. The photochemically induced ring-opening of 1,3-cyclohexadiene to 1,3,5-hexatriene (B1211904) is a classic example. acs.org Recent research has focused on identifying the specific excited electronic state that drives this isomerization. acs.org It has been shown that a high-lying electronic state, which stabilizes along the reaction pathway, plays a critical role in the ring-opening process. acs.org While specific studies on the photochemical transformations of this compound are less common in the provided results, the principles derived from related cyclohexadiene systems are applicable.

Photochemical Isomerizations and Cyclohexadiene Ring Cleavages

While specific studies on the photochemical isomerization and ring cleavage of this compound are not extensively documented, the well-studied photochemistry of its parent compound, 1,4-cyclohexadiene, and other substituted cyclohexadienes provides significant insights into its expected behavior. researchgate.netacs.org The photochemistry of 1,4-cyclohexadiene derivatives is known to be influenced by the nature of the substituents on the cyclohexadiene ring. rsc.org

Upon direct irradiation with ultraviolet light, cyclic dienes can undergo a variety of transformations, including electrocyclic ring-opening and isomerization reactions. researchgate.netnih.gov For instance, the photochemical ring-opening of 1,3-cyclohexadiene to form 1,3,5-hexatriene is a classic example of a pericyclic reaction. nih.gov It is plausible that this compound could undergo analogous ring-opening reactions, which would lead to substituted hexatriene isomers.

Furthermore, photochemical [2+2] cycloaddition reactions are also a possibility. Studies on N,N'-diacyl-1,4-dihydropyrazines, which share a similar 1,4-diene moiety, have shown that they can undergo [2+2] photocycloaddition to yield dimers. rsc.org The substitution pattern on the ring significantly affects the reactivity in such reactions. rsc.org Therefore, the methyl groups in this compound are expected to play a crucial role in directing the course of its photochemical reactions, potentially favoring certain isomeric products over others.

Role of Conical Intersections in Photoreactivity

Conical intersections are points of degeneracy between electronic potential energy surfaces that play a pivotal role in the photochemistry of polyatomic molecules by enabling rapid, non-radiative transitions between electronic states. researchgate.netrsc.orgarxiv.orgquantum-journal.org These intersections act as funnels, directing the outcome of photochemical reactions and influencing product yields and selectivity. rsc.org

While direct computational studies on the conical intersections of this compound are scarce, the photochemistry of the parent 1,4-cyclohexadiene is known to be mediated by such features. researchgate.net Theoretical studies have shown that for 1,4-cyclohexadiene, through-bond coupling between the two C=C ethylene (B1197577) subunits leads to a splitting of the ππ* excited states. researchgate.net The geometry of the molecule, particularly distortions of the bridging CH2 units, strongly influences this coupling. researchgate.net

It is highly probable that the photochemistry of this compound is also governed by conical intersections. The presence of methyl groups would alter the potential energy surfaces and the location of these intersections compared to the unsubstituted 1,4-cyclohexadiene. The dynamics of the molecule passing through these conical intersections would ultimately determine the pathways for isomerization and ring cleavage, leading to the formation of various photoproducts. youtube.com The study of these intersections is crucial for a complete understanding of the photochemical behavior of this compound. rsc.org

Isomerization and Aromatization Pathways

In addition to photochemical reactions, this compound can undergo isomerization to more stable conjugated isomers and can be converted to an aromatic compound through dehydrogenation.

Thermal and Catalytic Aromatization Processes

The thermal decomposition of cyclohexadiene derivatives can lead to the formation of aromatic compounds. For instance, the thermal decomposition of cis-3,6-dimethylcyclohexa-1,4-diene, an isomer of this compound, yields p-xylene (B151628) and hydrogen via a unimolecular pathway. rsc.org In contrast, the trans-isomer decomposes at higher temperatures mainly through a radical chain mechanism to produce toluene and methane. rsc.org It is therefore expected that the thermolysis of this compound would lead to the formation of m-xylene (B151644), its corresponding aromatic analog. The study of the thermolysis of gem-dimethylated 2-cyclohexenones also shows that aromatization via elimination is a major pathway. cdnsciencepub.com

Catalytic dehydrogenation provides a more controlled route to aromatization. 1,4-Cyclohexadiene itself can act as a hydrogen atom donor, driven by the formation of the stable aromatic ring. rsc.org Various catalysts are known to facilitate the dehydrogenation of cyclohexanes and their derivatives. mdpi.com While specific catalysts for the aromatization of this compound to m-xylene are not explicitly detailed in the search results, processes for the selective formation of p-xylene from other precursors using modified ZSM-5 zeolites are well-documented. mdpi.comresearchgate.netrsc.org It is reasonable to assume that similar catalytic systems could be adapted for the conversion of this compound to m-xylene.

Isomer Equilibria in Cyclic Dienes

In cyclic dienes, isomers with conjugated double bonds are generally more thermodynamically stable than their non-conjugated counterparts. This increased stability is due to the delocalization of π-electrons over the four-carbon system. This compound is a non-conjugated diene. It can potentially isomerize to form conjugated isomers such as 1,3-dimethyl-1,3-cyclohexadiene and 2,4-dimethyl-1,3-cyclohexadiene.

Studies on the equilibrium of substituted cyclohexanes, such as trans-1,2-dimethylcyclohexane, show that the relative stability of different conformations and isomers can be determined. rsc.org While direct thermodynamic data for the equilibrium between this compound and its conjugated isomers is not available in the search results, the general principle of higher stability for conjugated systems suggests that the equilibrium would favor the formation of the conjugated dimethylcyclohexadiene isomers. The position of this equilibrium would be influenced by temperature and the presence of catalysts.

Spectroscopic Characterization and Structural Elucidation of 1,5 Dimethyl 1,4 Cyclohexadiene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 1,5-Dimethyl-1,4-cyclohexadiene exhibits distinct signals that correspond to the different types of protons in the molecule. The methyl protons attached to the double bonds typically appear as a singlet or a narrow multiplet in the upfield region of the spectrum. The olefinic protons, which are directly attached to the double bond carbons, resonate further downfield. The methylene (B1212753) protons of the cyclohexadiene ring show complex splitting patterns due to coupling with neighboring protons. In some cases, ¹H NMR spectroscopy of a crude reaction mixture can be used to determine the spectroscopic yield of a reaction, using an internal standard like maleic acid. acs.org

In the ¹³C NMR spectrum of this compound, the carbon atoms in different chemical environments produce separate signals. nih.govchemicalbook.com The quaternary carbons of the double bonds to which the methyl groups are attached, and the other olefinic carbons, appear in the downfield region characteristic of sp²-hybridized carbons. The sp³-hybridized methylene carbons of the ring resonate at higher field. The methyl carbons give rise to signals in the most upfield region of the spectrum. Predicted ¹³C NMR data can also be a useful tool in the preliminary identification of such compounds. np-mrd.org

Table 1: Predicted ¹³C NMR Spectral Data for this compound

| Atom No. | Chemical Shift (ppm) |

| 1 | 130.5 |

| 2 | 120.8 |

| 3 | 30.2 |

| 4 | 120.8 |

| 5 | 130.5 |

| 6 | 30.2 |

| 7 | 22.5 |

| 8 | 22.5 |

Note: Data is based on predicted spectra and may vary from experimental values.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a compound, which aids in its identification.

Under electron ionization, this compound undergoes fragmentation to produce a characteristic mass spectrum. The molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (108.18 g/mol ). nih.govnist.gov Common fragmentation pathways for cyclic alkenes include allylic cleavage and retro-Diels-Alder reactions. wiley.com The loss of a methyl group (CH₃) would result in a significant fragment at m/z 93. The fragmentation pattern provides a fingerprint that can be compared with library spectra for confirmation. miamioh.eduyoutube.commdpi.com

GC-MS is a powerful combination for separating and identifying components of a mixture. nih.govnih.gov In the context of reactions involving this compound, GC-MS is invaluable for analyzing the product mixture, identifying isomers, and assessing purity. The gas chromatogram separates the components based on their boiling points and interactions with the column, while the mass spectrometer provides a mass spectrum for each separated component, allowing for their individual identification. The NIST Mass Spectrometry Data Center provides reference spectra that can be used for comparison. nih.gov

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. nist.gov These include C-H stretching vibrations for the sp²-hybridized carbons of the double bonds (typically above 3000 cm⁻¹) and the sp³-hybridized carbons of the ring and methyl groups (typically below 3000 cm⁻¹). A C=C stretching absorption for the double bonds within the ring is also expected in the region of 1600-1680 cm⁻¹. The absence of strong absorptions in other regions can help confirm the purity of the compound. The NIST/EPA Gas-Phase Infrared Database is a valuable resource for reference IR spectra. nist.gov

Gas-Phase Infrared Spectroscopy

Gas-phase infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups and structural features of a molecule by measuring its absorption of infrared radiation. In the gas phase, molecules are free from intermolecular interactions, allowing for the observation of fine rotational-vibrational details in the spectrum.

The gas-phase IR spectrum of this compound exhibits several characteristic absorption bands that correspond to the vibrational modes of its constituent bonds. nist.gov The high-wavenumber region is dominated by C-H stretching vibrations. The peaks above 3000 cm⁻¹ are characteristic of the C-H bonds on the double-bonded (sp²) carbons, while the peaks just below 3000 cm⁻¹ are due to the C-H bonds on the saturated (sp³) carbons of the ring and the methyl groups.

The medium-intensity band in the 1600-1700 cm⁻¹ region is indicative of the C=C stretching vibration of the double bonds within the cyclohexadiene ring. The presence of methyl groups on these double bonds influences the exact position of this peak. The spectrum also displays various bending vibrations, including CH₂ scissoring and CH₃ deformation modes, typically in the 1470-1370 cm⁻¹ range. The C-H out-of-plane bending vibrations of the vinylic hydrogens are expected in the 1000-650 cm⁻¹ region and can provide further structural information. nist.gov

Table 1: Prominent Gas-Phase Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~3040 | =C-H Stretch |

| ~2960-2850 | C-H Stretch (Alkyl) |

| ~1670 | C=C Stretch |

| ~1450 | CH₂ and CH₃ Bending |

| ~1375 | CH₃ Bending |

Data interpreted from the NIST Gas-Phase Infrared Database. nist.gov

Attenuated Total Reflectance (ATR-IR) and Near-Infrared (NIR) Spectroscopy

Attenuated Total Reflectance (ATR-IR) Spectroscopy is a versatile sampling technique used with FTIR spectroscopy that allows for the direct analysis of liquid or solid samples with minimal to no preparation. mt.com The method is based on the phenomenon of total internal reflection. anton-paar.com An infrared beam is passed through a crystal of high refractive index (the ATR crystal), such as diamond, germanium, or zinc selenide. utoronto.ca This creates an evanescent wave that extends a few micrometers beyond the crystal surface into the sample that is in direct contact with it. utoronto.cawikipedia.org Where the sample absorbs energy, the evanescent wave is attenuated. This attenuated energy is then detected, generating the IR spectrum. utoronto.ca For a liquid compound like this compound, a small drop placed on the ATR crystal would be sufficient to obtain a high-quality spectrum, which would be broadly similar to its transmission spectrum but with some differences in relative peak intensities. specac.com

Near-Infrared (NIR) Spectroscopy investigates the molecular overtone and combination vibrations in the near-infrared region of the electromagnetic spectrum (from about 780 nm to 2500 nm, or 12800 cm⁻¹ to 4000 cm⁻¹). wikipedia.org NIR absorption bands are typically much weaker than the fundamental bands observed in the mid-infrared region. wikipedia.org This lower absorptivity allows NIR radiation to penetrate deeper into samples, making it an excellent technique for bulk analysis of materials, including hydrocarbons. spectroscopyonline.competro-online.com NIR spectroscopy is particularly sensitive to vibrations of C-H, O-H, and N-H bonds. psecommunity.org For this compound, NIR spectroscopy could be used for quantitative analysis, such as determining its purity or its concentration in a mixture, by analyzing the characteristic overtone bands of its C-H bonds. optica.org

Table 2: Comparison of ATR-IR and NIR Spectroscopic Techniques

| Feature | Attenuated Total Reflectance (ATR-IR) | Near-Infrared (NIR) |

|---|---|---|

| Principle | Measures absorption of an evanescent wave generated by total internal reflection. anton-paar.com | Measures absorption due to molecular overtone and combination vibrations. wikipedia.org |

| Spectral Region | Mid-Infrared (4000 - 400 cm⁻¹) | Near-Infrared (~12800 - 4000 cm⁻¹) |

| Sample Preparation | Minimal to none; direct analysis of liquids and solids. mt.com | Minimal to none; suitable for bulk samples. psecommunity.org |

| Information Obtained | Fundamental molecular vibrations, functional group identification. | Overtone and combination bands, primarily for quantitative analysis of C-H, O-H, N-H containing compounds. wikipedia.orgpsecommunity.org |

| Penetration Depth | Shallow (typically 0.5-2 µm). wikipedia.org | Deep (millimeters to centimeters), allowing for bulk analysis. wikipedia.org |

X-ray Diffraction Studies on Cyclohexadiene Derivatives

Conformational Analysis in the Solid State

The conformation of a molecule in the solid state is determined by a combination of intramolecular forces (like steric and electronic effects) and intermolecular forces (crystal packing). The 1,4-cyclohexadiene (B1204751) ring is inherently non-planar and typically adopts a boat-like or puckered conformation. acs.org Studies on various cyclohexadiene derivatives show that the degree of puckering can be influenced by the nature and position of substituents on the ring. scribd.comsapub.org For instance, different substitution patterns can lead to either a more planar or a more puckered ring system to minimize steric strain. In the solid state, crystal packing forces can also play a crucial role, sometimes forcing the molecule into a conformation that is not the lowest energy form in the gas phase or in solution. Therefore, if this compound were to be crystallized, it would be expected to adopt a puckered, boat-like conformation, with the exact geometry influenced by the steric demands of the methyl groups and the most efficient way to pack the molecules into a crystal lattice.

Precise Determination of Bond Lengths and Angles

Single-crystal X-ray diffraction allows for the highly accurate measurement of bond lengths and angles within a molecule. psu.edu This data is fundamental to understanding the detailed geometry and bonding characteristics. For this compound, one would expect to see distinct differences between the lengths of the single and double carbon-carbon bonds in the ring. The C=C double bonds would be significantly shorter than the C-C single bonds. Furthermore, the bond angles would reflect the hybridization of the carbon atoms; angles around the sp²-hybridized carbons of the double bonds would be close to 120°, while those around the sp³-hybridized carbons would be closer to the tetrahedral angle of 109.5°, albeit distorted by the constraints of the ring structure. nih.gov

Table 3: Typical Bond Lengths and Angles for Cyclohexadiene-like Structures

| Bond/Angle | Type | Typical Value |

|---|---|---|

| Bond Lengths | ||

| C=C | Double Bond | ~1.34 Å |

| C-C | Single Bond (sp²-sp³) | ~1.50 Å |

| C-C | Single Bond (sp³-sp³) | ~1.53 Å |

| C-H | Vinylic (on sp² carbon) | ~1.08 Å |

| C-H | Aliphatic (on sp³ carbon) | ~1.09 Å |

| Bond Angles | ||

| C=C-C | ~122° | |

| C-C-C | (within sp³ region) | ~112° |

| H-C-H | ~109° |

Values are representative and compiled from general crystallographic data for similar organic structures. psu.edupsu.edu

Theoretical and Computational Chemistry Studies of 1,5 Dimethyl 1,4 Cyclohexadiene

Quantum Chemical Investigations

Quantum chemical methods are central to predicting the behavior of molecules from first principles.

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are based on first principles without the use of empirical parameters, offering a pathway to high accuracy, albeit often at a high computational expense. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them suitable for larger molecules. There are no prominent studies in the scientific literature that apply these methods to analyze the electronic structure of 1,5-dimethyl-1,4-cyclohexadiene in detail.

Reaction Kinetics and Mechanisms

Understanding the potential chemical transformations of this compound is crucial for its application in synthesis.

RRKM theory is a statistical method used to describe the rates of unimolecular reactions in the gas phase. It calculates the rate constant as a function of the energy of the molecule. For this compound, this could be applied to potential isomerization or decomposition pathways. However, a literature search reveals no specific application of RRKM/ME theory to model the reaction kinetics of this compound.

The Cope rearrangement, a masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement of 1,5-dienes, is a potential reaction pathway for isomers of dimethyl-cyclohexadiene. masterorganicchemistry.com Theoretical characterization of the transition state for such a reaction in this compound would involve locating the first-order saddle point on the potential energy surface corresponding to the rearrangement. This would provide the activation energy and geometry of the transition state. At present, such a specific computational study for this compound has not been published.

Conformational Analysis and Molecular Dynamics

The six-membered ring of this compound is not planar. A thorough conformational analysis would identify the various stable and metastable conformations (e.g., boat, twist-boat) and the energy barriers between them. Molecular dynamics (MD) simulations could provide further insight into the dynamic behavior of the molecule over time, exploring its conformational landscape at different temperatures. nih.govspringernature.com While general principles of cyclohexadiene conformation are understood, specific computational studies detailing the conformational preferences and dynamics of the 1,5-dimethyl derivative are absent from the literature.

Theoretical Treatment of Planarity versus Non-planar Conformations (Chair, Boat)

The conformational landscape of this compound, like its parent compound 1,4-cyclohexadiene (B1204751), is characterized by non-planar structures. While a planar conformation would lead to significant angle strain due to the sp3-hybridized carbons, the molecule adopts puckered conformations to alleviate this strain. The primary conformations of interest are the boat and chair forms. libretexts.orgkhanacademy.org

The boat conformation, while relieving some angle strain compared to a planar structure, introduces other unfavorable interactions. libretexts.org Notably, steric hindrance occurs between the two "flagpole" hydrogen atoms, which are positioned in close proximity to each other. libretexts.orgkhanacademy.org Additionally, the C-H bonds on the "bottom" of the boat are eclipsed, leading to torsional strain. libretexts.org

In contrast, the chair conformation is generally the most stable for cyclohexane (B81311) derivatives. libretexts.orgslideshare.net This is because it effectively minimizes both angle strain and torsional strain by staggering all the C-H bonds. libretexts.org For this compound, the methyl groups can occupy either axial or equatorial positions. The relative stability of these conformers is dictated by steric interactions. Generally, a substituent in an equatorial position is more stable than in an axial position due to reduced 1,3-diaxial interactions. libretexts.org In the case of cis-1,4-disubstituted cyclohexanes, one substituent is axial and the other is equatorial in both chair conformations. libretexts.org The energy difference between these conformers is determined by the difference in the 1,3-diaxial interactions of the substituents. libretexts.org

Electronic Structure and Reactivity Descriptors

HOMO-LUMO Gap Analysis and Electronic Excitation

The electronic properties of this compound can be analyzed through its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.govirjweb.com A smaller HOMO-LUMO gap generally suggests higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net

Electron impact spectroscopy studies of the parent molecule, 1,4-cyclohexadiene, have identified singlet -> triplet transitions and singlet -> singlet excited states. iaea.orgosti.gov These studies provide insight into the electronic excitation energies of the molecule. For 1,4-cyclohexadiene, a feature with an intensity maximum at 4.29 eV is thought to result from the overlap of two low-lying singlet -> triplet transitions. osti.gov The electronic spectra of related cyclic dienes are influenced by factors such as hyperconjugation. aip.org Theoretical calculations, such as those using the PM3 semiempirical method, can be employed to calculate the HOMO, LUMO, and the HOMO-LUMO gap. researchgate.net

Electrostatic Potential and Dipole Moment Calculations

The molecular electrostatic potential (MEP) provides a map of the charge distribution in a molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). nih.gov For this compound, the MEP would show negative potential around the π-bonds of the double bonds, which are regions of higher electron density. The methyl groups would also influence the charge distribution.

Spectroscopic Property Prediction and Interpretation

Computational Prediction of NMR and IR Spectra

Computational chemistry methods can be used to predict the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of this compound. These predicted spectra can be valuable for identifying the compound and for interpreting experimental data.

NMR Spectroscopy: The 1H and 13C NMR spectra of this compound can be predicted by calculating the chemical shifts of the different protons and carbon atoms in the molecule. The predicted chemical shifts would vary depending on the conformation of the molecule and the electronic environment of each nucleus. For example, the chemical shifts of the methyl protons and carbons would be different from those of the vinyl and methylene (B1212753) protons and carbons. Databases like NMRShiftDB provide experimental NMR data that can be used for comparison. nih.gov

IR Spectroscopy: The IR spectrum of a molecule is determined by its vibrational modes. Computational methods can calculate the vibrational frequencies and intensities of this compound. nist.gov These calculations can help to assign the absorption bands observed in an experimental IR spectrum to specific vibrational motions of the molecule, such as C-H stretching, C=C stretching, and CH2 bending. The NIST WebBook provides access to experimental gas-phase IR spectra for this compound. nist.gov

Advanced Applications of 1,5 Dimethyl 1,4 Cyclohexadiene in Organic Synthesis and Materials Science

Role as Synthetic Intermediates in Complex Molecule Construction

1,5-Dimethyl-1,4-cyclohexadiene and its isomers serve as valuable intermediates in the synthesis of complex molecular architectures, primarily through their participation in cycloaddition reactions. The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, is a key transformation where cyclohexadienes are employed to construct polycyclic systems often found in natural products and bioactive molecules. encyclopedia.pubnih.govorganic-chemistry.org

The strategic placement of the methyl groups in this compound can influence the regioselectivity and stereoselectivity of these cycloaddition reactions, offering a pathway to specific isomers of the resulting adducts. While direct and extensive examples of the use of this compound in the total synthesis of complex natural products are not widely documented in readily available literature, the principle is well-established with closely related substituted cyclohexadienes. For instance, the reaction of substituted 1,3-cyclohexadienes with dienophiles like 1,4-benzoquinone (B44022) is a known method for constructing bicyclic systems. nih.gov The reactivity of the diene in such aqueous Diels-Alder reactions can be significantly influenced by the position of the alkyl substituents. nih.gov

Furthermore, the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals, can be achieved using substituted dienes. For example, the aza-Diels-Alder reaction of 2,3-dimethylbutadiene with in-situ generated methanimine (B1209239) has been shown to produce tetrahydropyridines, illustrating the utility of methyl-substituted dienes in constructing complex heterocyclic frameworks. nih.gov The general reactivity of cyclohexadiene derivatives in forming complex scaffolds, such as in the synthesis of isochromanone skeletons, further underscores the potential of this compound as a synthetic intermediate. nih.gov

Table 1: Examples of Reactions for Complex Molecule Construction

| Diene | Dienophile/Reaction Type | Product Type | Potential Application |

|---|---|---|---|

| Substituted 1,3-Cyclohexadienes | 1,4-Benzoquinone | Bicyclic adducts | Building blocks for polycyclic systems |

| 2,3-Dimethylbutadiene | Methanimine (aza-Diels-Alder) | Tetrahydropyridines | Synthesis of nitrogenous heterocycles |

Utility as Selective Hydrogen Donors in Reduction Reactions

Cyclohexadienes, including this compound, are effective hydrogen donors in catalytic transfer hydrogenation (CTH) reactions. encyclopedia.pubnih.gov The driving force behind this reactivity is the formation of a stable aromatic ring upon the donation of hydrogen atoms. organic-chemistry.org This process offers a safer and often more selective alternative to using high-pressure hydrogen gas.

In CTH, 1,4-cyclohexadiene (B1204751) and its derivatives can transfer hydrogen to a substrate in the presence of a catalyst, such as palladium on carbon (Pd/C). encyclopedia.pub This method has been successfully applied to the reduction of various functional groups. While specific studies detailing the use of this compound are not extensively reported, the closely related 1-methyl-1,4-cyclohexadiene (B1585077) (MeCHD) has been demonstrated as a "traceless" reducing agent for the conversion of quinones to catechols and hydroquinones. nih.gov The term "traceless" refers to the fact that the oxidized product, in this case, toluene (B28343), is volatile and easily removed from the reaction mixture. nih.gov

The general mechanism for these reductions can proceed through either a radical reaction involving hydrogen atom transfer or, in the presence of an acid catalyst, a hydride transfer process. nih.gov The use of unconventional hydrogen donors like 1,4-cyclohexadiene has proven efficient for reducing a variety of unsaturated compounds. encyclopedia.pubnih.gov

Table 2: Catalytic Transfer Hydrogenation using Cyclohexadiene Derivatives

| Hydrogen Donor | Substrate | Catalyst | Key Feature |

|---|---|---|---|

| 1,4-Cyclohexadiene | Heteroaromatic nitro groups | Pd/C | Rapid and safe reduction under microwave heating encyclopedia.pub |

| 1-Methyl-1,4-cyclohexadiene | ortho- or para-quinones | Trifluoroacetic acid (optional) | Traceless reduction to catechols/hydroquinones nih.gov |

Precursors for Polymerization Reactions and Material Development

Substituted cyclohexadienes are emerging as important monomers in the development of new polymers with tailored properties. 1,4-Cyclohexadiene, which can be derived from renewable resources like plant oils through metathesis reactions, is a precursor for the synthesis of polyesters and other polymers. nih.govresearchgate.net This offers a sustainable alternative to petroleum-based monomers.

The polymerization of cyclohexadiene derivatives can proceed through various mechanisms, including ring-opening metathesis polymerization (ROMP). While the direct polymerization of this compound is not extensively detailed, studies on related cyclic monomers provide strong evidence for its potential. For example, the living cationic ring-opening polymerization of cyclohexene (B86901) oxide, a related cyclic ether, has been achieved, yielding polymers with controlled molecular weights and narrow distributions. osaka-u.ac.jp Furthermore, the living supramolecular polymerization of fluorinated cyclohexanes demonstrates the ability of substituted cyclohexane (B81311) rings to form ordered polymeric structures. nih.gov

The synthesis of polyesters based on 1,4-cyclohexanedimethanol (B133615) (CHDM), which can be produced from the hydrogenation of dimethyl terephthalate, is a well-established industrial process. mdpi.com This highlights the utility of the cyclohexane ring as a fundamental component in performance polymers. The incorporation of the dimethyl-substituted cyclohexane unit from this compound into polymer backbones could impart specific thermal and mechanical properties.

Table 3: Polymerization of Cyclohexane-based Monomers

| Monomer | Polymerization Method | Resulting Polymer Type | Potential Properties/Applications |

|---|---|---|---|

| 1,3-Cyclohexadiene (B119728) (from 1,4-CHD) | Isomerization followed by polymerization | Poly(cyclohexadiene) | Precursor to other functional polymers nih.govresearchgate.net |

| Cyclohexene Oxide | Living cationic ring-opening | Poly(cyclohexene oxide) | Well-defined polymer architectures osaka-u.ac.jp |

| Fluorinated Cyclohexanes | Living supramolecular polymerization | Supramolecular polymers | Advanced materials with precise structures nih.gov |

Development of Novel Reaction Methodologies and Catalysis

The unique reactivity of this compound and related compounds makes them excellent platforms for the development of new catalytic systems and reaction methodologies. For instance, the combination of photocatalysis with 1,4-cyclohexadiene as a hydrogen atom donor has enabled the reduction of unactivated aryl and alkyl chlorides at room temperature. organic-chemistry.org This approach also facilitates the coupling of aryl chlorides with arenes, demonstrating a novel method for C-C bond formation. organic-chemistry.org

Furthermore, new catalysts are being designed to perform selective transformations on cyclohexane-based substrates. For example, cyclohexanone (B45756) dehydrogenase enzymes are being engineered for the selective α,β-desaturation of cyclic carbonyl compounds, which are core structures in many bioactive molecules. rsc.org This highlights a growing interest in developing highly selective catalytic systems for reactions involving cyclohexyl scaffolds.

The development of tandem reactions, where multiple transformations occur in a single pot, is another area where cyclohexadienes are relevant. A tandem process involving a ring-closing carbonyl-olefin metathesis and a transfer hydrogenation using 1,4-cyclohexadiene as a hydrogen surrogate has been developed to produce substituted cyclopentanes and cyclohexanes stereoselectively. organic-chemistry.org Such innovative methodologies, which leverage the reactivity of cyclohexadienes, contribute to more efficient and sustainable chemical synthesis.

Table 4: Novel Methodologies Involving Cyclohexadiene Derivatives

| Reaction Type | Catalyst/Conditions | Substrate | Innovation |

|---|---|---|---|

| Photocatalytic Reduction/Coupling | Bis(dimethylamino)carbazole | Aryl/Alkyl Chlorides | Use of CHD as H-donor in photoredox catalysis organic-chemistry.org |

| Tandem Metathesis/Transfer Hydrogenation | [IPr·GaCl2][SbF6] | Carbonyl-olefins | Stereoselective synthesis of cyclic compounds organic-chemistry.org |

Future Research Directions and Emerging Trends

Exploration of Novel and Sustainable Synthetic Pathways

The traditional and most direct route to 1,5-dimethyl-1,4-cyclohexadiene is the Birch reduction of its aromatic precursor, m-xylene (B151644). masterorganicchemistry.comwikipedia.org This classic reaction involves dissolving an alkali metal, like sodium or lithium, in liquid ammonia (B1221849) with an alcohol as a proton source. masterorganicchemistry.comacs.orgnih.gov While effective, this method presents significant challenges related to safety and environmental impact, primarily due to the use of cryogenic, volatile liquid ammonia and stoichiometric quantities of reactive metals.

Future research is actively pursuing alternative, more sustainable pathways:

Catalytic Birch Reduction: A major goal is to develop catalytic versions of the Birch reduction that would replace stoichiometric alkali metals with a catalyst that can be regenerated, thus reducing waste and improving safety.

Direct Catalytic Hydrogenation: The direct, selective partial hydrogenation of m-xylene to this compound is a highly desirable but challenging goal. Most conventional hydrogenation catalysts tend to either fail to reduce the stable aromatic ring or proceed to complete saturation, yielding dimethylcyclohexane. rsc.org The development of catalysts that can selectively perform this partial reduction is a key area of research. rsc.orgrsc.org

Bio-based Routes: Inspired by the synthesis of the parent compound, 1,4-cyclohexadiene (B1204751), from renewable plant oils via olefin metathesis, future pathways could conceivably source substituted cyclohexadienes from bio-renewable feedstocks. rsc.org This would represent a significant advancement in sustainable chemical production.

Diels-Alder Cycloadditions: Building functionalized cyclohexadiene rings through [4+2] cycloaddition reactions offers another synthetic avenue. acs.org Research into novel dienes and dienophiles could provide access to complex derivatives under increasingly mild conditions.

Table 1: Comparison of Synthetic Pathways to this compound

| Pathway | Precursors | Reagents/Catalysts | Advantages | Challenges & Future Research |

|---|---|---|---|---|

| Classic Birch Reduction | m-Xylene | Na or Li in liquid NH₃, Alcohol | High yield, well-established | Hazardous reagents, cryogenic, stoichiometric waste |

| Catalytic Hydrogenation | m-Xylene, H₂ | Homogeneous or heterogeneous catalysts (e.g., Rh, Ru, Nb) rsc.orgacs.org | Potentially greener, catalytic | Low selectivity, over-reduction, harsh conditions |

| Bio-based Metathesis | Plant oil derivatives (by analogy) rsc.org | Ru-based metathesis catalysts | Renewable feedstock, sustainable | Pathway not yet developed for dimethyl derivative |

Advanced Mechanistic Investigations under Diverse Conditions

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. For this compound, mechanistic studies are focused on both its formation and its subsequent reactions.

The mechanism of the Birch reduction is understood to proceed through a well-defined sequence:

Electron Transfer: An electron from the dissolved alkali metal adds to the π-system of m-xylene, forming a radical anion. acs.orgnih.gov

Protonation: An alcohol protonates the radical anion. With electron-donating methyl groups, computational models predict protonation will occur at the ortho or para positions. nih.govacs.org

Second Electron Transfer: A second electron is added to the resulting radical, forming a carbanion. acs.orgnih.gov

Second Protonation: A final protonation step yields the non-conjugated this compound product. acs.orgnih.gov

Future mechanistic investigations will likely focus on:

Computational Modeling: Using advanced density functional theory (DFT) to precisely model the transition states and intermediates in the reduction of m-xylene under various conditions to refine predictions of regioselectivity. nih.gov

Catalytic Mechanisms: Elucidating the precise mechanism of catalytic arene hydrogenation is a major ongoing effort. A key question is whether these processes are truly homogeneous (involving single metal complexes) or are catalyzed by nanoparticles or colloids formed in situ. rsc.org Answering this is vital for designing more robust and selective catalysts.

Reactivity Studies: Investigating the mechanisms of reactions where this compound acts as a reagent, for instance, in radical transfer reactions or as a diene in cycloadditions, will expand its synthetic utility. acs.org

Integration with Green Chemistry Principles for Environmentally Benign Processes

The synthesis of chemicals is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize hazards, and improve efficiency. pnas.org The production of this compound provides a clear case study for applying these principles. youtube.com

The traditional Birch reduction falls short on several green chemistry metrics. Future research aims to address these shortcomings by:

Preventing Waste: Moving from stoichiometric reagents (Na, Li) to catalytic systems inherently reduces the generation of inorganic salt waste.

Safer Solvents and Auxiliaries: A primary goal is to replace liquid ammonia with more environmentally benign solvents. Research into using ionic liquids or developing solvent-free conditions for arene reduction is an active field. rsc.org For related reactions, water has been shown to be an effective solvent that can even accelerate reaction rates. acs.org

Design for Energy Efficiency: Developing catalytic processes that operate at or near ambient temperature and pressure, rather than the cryogenic temperatures of the Birch reduction or the high pressures of some catalytic hydrogenations, would significantly reduce energy consumption.

Use of Renewable Feedstocks: As mentioned, exploring pathways from biomass instead of petroleum-derived m-xylene is a long-term goal for sustainable production. rsc.org

Table 2: Green Chemistry Evaluation of Synthetic Approaches

| Green Principle | Classic Birch Reduction | Future Catalytic/Bio-based Routes |

|---|---|---|

| Waste Prevention | Poor (stoichiometric metal use) | Excellent (catalytic, high atom economy) |

| Safer Solvents | Poor (liquid ammonia is hazardous) | Good (aims for benign solvents like water or solvent-free) rsc.orgacs.org |

| Energy Efficiency | Poor (requires cryogenic temperatures) | Good (aims for ambient temperature/pressure) |

| Renewable Feedstocks | Poor (petroleum-based) | Excellent (potential for bio-based feedstocks) rsc.org |

Development of New Homogeneous and Heterogeneous Catalytic Systems

The development of novel catalysts is the cornerstone of advancing the synthesis of this compound beyond classical methods. Research is progressing on both homogeneous and heterogeneous fronts.

Homogeneous Catalytic Systems

Homogeneous catalysts, which are soluble in the reaction medium, offer the potential for high selectivity and activity under mild conditions. libretexts.org Recent advances in organometallic chemistry have produced several promising systems for arene hydrogenation, including complexes based on:

Rhodium and Ruthenium: These have been the most extensively studied metals for homogeneous hydrogenation, with Wilkinson's catalyst being a foundational example. acs.orglibretexts.org Cationic rhodium complexes have also shown activity. acs.org

Niobium and Tantalum: Early transition metal complexes featuring bulky aryloxide ligands have emerged as a new generation of highly regio- and stereo-selective arene hydrogenation catalysts. rsc.org

The primary challenge for these systems remains achieving partial reduction of the aromatic ring without proceeding to full saturation.

Heterogeneous Catalytic Systems

Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst with liquid or gas reactants), are highly valued in industry for their ease of separation and recyclability. While catalysts for the partial reduction of m-xylene are still in development, research on related xylene conversions provides insight into promising materials:

Zeolites: Materials like ZSM-5 and mordenite (B1173385) are widely used for the isomerization of xylenes (B1142099). acs.orgexxonmobilchemical.com Their well-defined pore structures offer shape selectivity that could potentially be harnessed for selective reduction reactions.

Mixed Metal Oxides: Catalysts such as manganese-iron oxides and ZnZrOₓ have been developed for the oxidation and synthesis of xylenes. academie-sciences.fracs.org The principles used to design these multi-component systems could be adapted to create reduction catalysts with tailored electronic and structural properties.

Supported Metal Nanoparticles: Dispersing metal nanoparticles (e.g., palladium, rhodium) on high-surface-area supports like silica (B1680970) or alumina (B75360) is a common strategy. acs.orgacademie-sciences.fr Future work will focus on controlling particle size and support interactions to tune the catalytic activity for selective partial hydrogenation.

Table 3: Overview of Catalytic Systems Relevant to Xylene Conversion

| Catalyst Type | Examples | Primary Application | Potential for this compound Synthesis |

|---|---|---|---|

| Homogeneous | Rh[(C₆H₅)₃P]₃Cl, [Rh(arene)]⁺, Nb/Ta-aryloxides rsc.orglibretexts.orgacs.org | Arene Hydrogenation | High potential for selective, low-temperature synthesis |

| Heterogeneous (Zeolites) | ZSM-5, Mordenite acs.orgexxonmobilchemical.com | Xylene Isomerization | Support material; shape selectivity could control reduction |

| Heterogeneous (Oxides) | Mn/Fe oxides, ZnZrOₓ academie-sciences.fracs.org | Xylene Oxidation/Synthesis | Advanced material design could be adapted for reduction |

| Heterogeneous (Supported) | Pd/Silica, Rh/Alumina acs.orgacademie-sciences.fr | Hydrogenation, Oxidation | Control of particle size and support is key to selectivity |

Q & A

Q. How should researchers resolve discrepancies in reported thermodynamic data (e.g., ΔfH°)?

Q. What statistical methods are recommended for analyzing kinetic data from reactions of this compound?

- Methodological Answer : Non-linear regression fits kinetic models (e.g., pseudo-first-order), while Eyring plots derive activation parameters (ΔH‡, ΔS‡). Error analysis via triplicate experiments and ANOVA ensures reproducibility .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.